molecular formula C6H12F3NO B2702672 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol CAS No. 1153896-36-6

2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol

Cat. No. B2702672
CAS RN: 1153896-36-6
M. Wt: 171.163
InChI Key: QYCBTXCQSNFWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol” is a chemical compound with the CAS Number: 1153896-36-6 . It has a molecular weight of 171.16 and its IUPAC name is 2-[(2,2,2-trifluoroethyl)amino]-1-butanol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol” is 1S/C6H12F3NO/c1-2-5(3-11)10-4-6(7,8)9/h5,10-11H,2-4H2,1H3 . This indicates that the compound has a carbon backbone with a trifluoroethyl group and an amino group attached.


Physical And Chemical Properties Analysis

The compound is a liquid . It has a molecular weight of 171.16 and its storage temperature is 4 degrees Celsius .

Scientific Research Applications

NMR Spectroscopy Enhancement

Perfluoro-tert-butyl 4-hydroxyproline derivatives were synthesized, demonstrating their utility in enhancing sensitivity in 19F NMR spectroscopy. These compounds, through distinct conformational preferences, facilitated the detection of model peptides, suggesting potential applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Synthetic Methodology and Chemical Analysis

The synthesis of chiral 1,2-amino alcohol derivatives from their Schiff bases by catalytic hydrogenation over palladium showcases a method for producing compounds like 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol. This process, used for resolving agents in optically active compounds, emphasizes its significance in synthetic chemistry (Hegedüs et al., 2015).

Ionic Liquids and Material Science

Research on protic hydroxylic ionic liquids with nitrogenous centers points towards novel applications in material science. By synthesizing compounds with dual basic centers, researchers developed ionic liquids exhibiting unique properties such as low glass transition temperatures and high conductivity, potentially useful in various technological applications (Shevchenko et al., 2017).

Fluorinated Polymers

The development of hydrophobic fluorinated polyetherimide with long perfluoroalkyl side chains from monomers like 2-(perfluorohexylmethyl)butan-1,4-diamine showcases the role of fluorinated compounds in enhancing material properties. Such polymers, capable of casting films, illustrate the impact of fluorinated building blocks in advanced material sciences (Romero et al., 2002).

Heterogeneity in Ionic Liquids

Investigations into the heterogeneity of room-temperature ionic liquids reveal the complex interactions at the molecular level, which could be influenced by compounds with fluorinated groups. Understanding these dynamics can lead to improved solvent systems for various chemical processes, including those involving 2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol (Hu & Margulis, 2006).

Safety and Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive . The signal word is “Danger” and the hazard statement is H314, which means it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

2-(2,2,2-trifluoroethylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO/c1-2-5(3-11)10-4-6(7,8)9/h5,10-11H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCBTXCQSNFWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,2,2-Trifluoroethyl)amino]butan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.